2-Ethoxy-4-formyl-6-iodophenyl acetate
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Overview
Description
2-Ethoxy-4-formyl-6-iodophenyl acetate is a chemical compound with the molecular formula C11H11IO4 . It has a molecular weight of 334.11 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The IUPAC name for this compound is 2-ethoxy-4-formyl-6-iodophenyl acetate . The InChI code for this compound is 1S/C11H11IO4/c1-3-15-10-5-8(6-13)4-9(12)11(10)16-7(2)14/h4-6H,3H2,1-2H3 .Physical And Chemical Properties Analysis
2-Ethoxy-4-formyl-6-iodophenyl acetate is a powder that is stored at room temperature . The compound has a molecular weight of 334.11 .Scientific Research Applications
Synthesis of Novel Compounds
A study by Noolvi et al. (2016) involved the synthesis of 1,3,4-thiadiazole derivatives of 2-(4-formyl-2-methoxyphenoxy) acetic acid, demonstrating the potential of related compounds in creating new antimicrobial agents. The synthesized compounds were evaluated for their antimicrobial activities against several strains of microbes, showing significant activity (Noolvi, Patel, Kamboj, & Cameotra, 2016).
Chiral Auxiliary Compounds
Majewska (2019) investigated 2-hydroxy-2-(ethoxyphenylphosphinyl)acetic acid as a versatile chiral phosphonic auxiliary, revealing its utility in separating diastereomeric alcohols and amines. This research highlights the compound's applicability in enhancing the chiral resolution of molecules (Majewska, 2019).
Crystal Nucleation and Solubility Studies
Research by Liu et al. (2015) on the solubility and crystal nucleation of curcumin polymorphs in organic solvents, including ethyl acetate, provides insights into the solubility behavior of similar compounds, underlining the importance of solvent choice in the crystallization processes of pharmaceuticals (Liu, Svärd, Hippen, & Rasmuson, 2015).
Carbohydrate Chemistry
Crich and Bowers (2006) introduced [1-cyano-2-(2-iodophenyl)]ethylidene group as an acetal-protecting group for carbohydrate thioglycoside donors, facilitating the synthesis of beta-D-mannopyranosides and beta-D-rhamnopyranosides. This work demonstrates the compound's relevance in carbohydrate chemistry and synthesis (Crich & Bowers, 2006).
Safety and Hazards
properties
IUPAC Name |
(2-ethoxy-4-formyl-6-iodophenyl) acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11IO4/c1-3-15-10-5-8(6-13)4-9(12)11(10)16-7(2)14/h4-6H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRPNUIGPWCZDKV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C=O)I)OC(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11IO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethoxy-4-formyl-6-iodophenyl acetate |
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